molecular formula C18H22Cl2N2O4 B6349126 4-(2,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-95-0

4-(2,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349126
CAS RN: 1326810-95-0
M. Wt: 401.3 g/mol
InChI Key: LPXIBHGYCWHZNQ-UHFFFAOYSA-N
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Description

The compound “4-(2,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a spirocyclic system, which is a type of cyclic system where two rings share only one atom . The molecule also contains a carboxylic acid group (-COOH), a dichlorobenzoyl group (a benzene ring with two chlorine atoms and a carbonyl group), and a propyl group (a three-carbon alkyl chain).


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a spiro[4.5]decane system, with a dichlorobenzoyl group attached at the 4-position, a propyl group at the 8-position, and a carboxylic acid group at the 3-position .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., are typically determined experimentally. Without specific data, we can only predict that properties like solubility will be influenced by the polar carboxylic acid group and the nonpolar benzoyl and propyl groups .

Mechanism of Action

The mechanism of action of a compound usually refers to its behavior in a biological system, such as how a drug interacts with the body. Without specific information or studies on this compound, it’s impossible to provide a mechanism of action .

Safety and Hazards

Without specific safety data for this compound, general safety guidelines for handling organic compounds should be followed. This includes avoiding inhalation or skin contact, and not ingesting the compound .

properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N2O4/c1-2-7-21-8-5-18(6-9-21)22(15(11-26-18)17(24)25)16(23)13-4-3-12(19)10-14(13)20/h3-4,10,15H,2,5-9,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXIBHGYCWHZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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